![molecular formula C15H23NO4 B1377825 tert-butyl N-[2-(2-ethoxyphenoxy)ethyl]carbamate CAS No. 1428056-47-6](/img/structure/B1377825.png)
tert-butyl N-[2-(2-ethoxyphenoxy)ethyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is an ester derived from carbamic acid. The “tert-butyl” refers to a t-butyl group attached to the nitrogen of the carbamate. The “N-[2-(2-ethoxyphenoxy)ethyl]” indicates an ethoxyphenoxyethyl group also attached to the nitrogen .
Molecular Structure Analysis
The molecular structure of a similar compound, tert-butyl (2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)carbamate, has been reported . It’s reasonable to expect that the structure of “tert-butyl N-[2-(2-ethoxyphenoxy)ethyl]carbamate” would be similar, with the ethoxyphenoxyethyl group providing additional steric hindrance.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For a similar compound, tert-butyl (2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)carbamate, the molecular weight has been reported as 292.372 Da .Scientific Research Applications
Synthesis and Chemical Properties
Tert-butyl N-[2-(2-ethoxyphenoxy)ethyl]carbamate serves as an important intermediate in the synthesis of various biologically active compounds. For instance, it has been involved in the synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl carbamate, a compound significant for its role in the development of drugs like omisertinib (AZD9291) (Zhao et al., 2017). The synthetic method established for this compound emphasizes a high yield and efficient production process, showcasing the chemical's versatility and utility in pharmaceutical synthesis.
Directed Lithiation and Reactivity
The compound also plays a crucial role in directed lithiation processes, as seen in the study of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and tert-butyl [2-(4-methoxyphenyl)ethyl]carbamate. These substances are doubly lithiated, enabling high-yield reactions with various electrophiles, illustrating the chemical's reactivity and potential in synthetic organic chemistry (Smith et al., 2013).
Environmental and Biodegradation Studies
Research on the biodegradation and environmental fate of similar compounds, such as ethyl tert-butyl ether (ETBE), provides insights into the ecological impact and degradation pathways of tert-butyl N-[2-(2-ethoxyphenoxy)ethyl]carbamate and related chemicals. Studies have identified microorganisms capable of degrading ETBE, suggesting potential biodegradation pathways for related compounds in soil and groundwater environments (Thornton et al., 2020).
Applications in Material Science
The compound's utility extends to material science, as seen in the development of polymers that depolymerize through a cascade of intramolecular reactions. These polymers, comprising units linked by carbamate linkages similar to tert-butyl N-[2-(2-ethoxyphenoxy)ethyl]carbamate, highlight the potential of such chemicals in creating materials with unique degradation properties, suitable for medical devices and drug delivery systems (Dewit & Gillies, 2009).
Safety And Hazards
Future Directions
properties
IUPAC Name |
tert-butyl N-[2-(2-ethoxyphenoxy)ethyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4/c1-5-18-12-8-6-7-9-13(12)19-11-10-16-14(17)20-15(2,3)4/h6-9H,5,10-11H2,1-4H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZRJHDFOFHKKEQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCNC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[2-(2-ethoxyphenoxy)ethyl]carbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

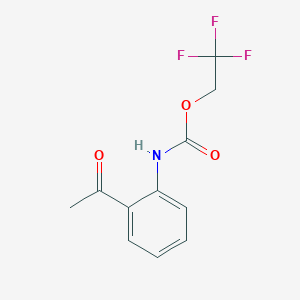
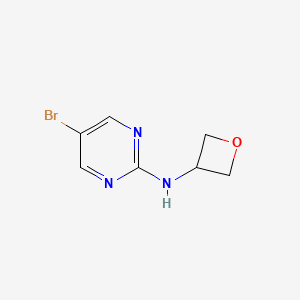
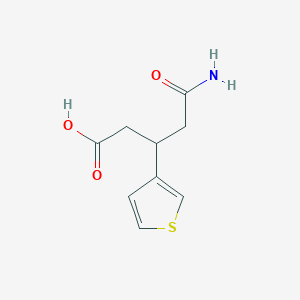
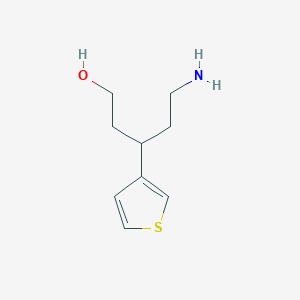
![2-Amino-6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-3-ium bromide](/img/structure/B1377750.png)
![6-amino-4H,5H,6H,7H,8H-thieno[3,2-b]azepin-5-one hydrochloride](/img/structure/B1377754.png)
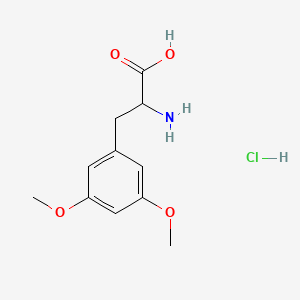
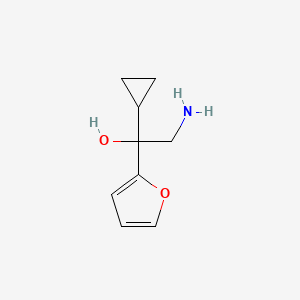
methanol](/img/structure/B1377757.png)
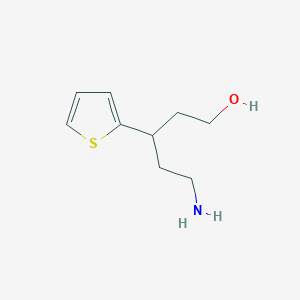
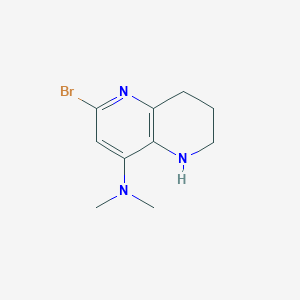
![2-Amino-6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-3-ium bromide](/img/structure/B1377761.png)
![2-[4-(Aminomethyl)piperidin-1-yl]benzonitrile hydrochloride](/img/structure/B1377762.png)
methanol](/img/structure/B1377765.png)